molecular formula C21H21N3O3S B3406503 3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid CAS No. 328106-53-2

3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid

Cat. No.: B3406503
CAS No.: 328106-53-2
M. Wt: 395.5 g/mol
InChI Key: LCMHOSGIXSXQCL-UHFFFAOYSA-N
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Description

3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid is a complex organic compound that features a thiazole ring, phenyl groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of an amine with an isocyanate.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the thiazole derivative with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and phenyl groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The carbamoyl and ester groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

    Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used for hydrolysis.

Major Products

    Oxidation: Products include oxidized thiazole derivatives and phenyl ketones.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the substituents introduced.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Protein Binding: The compound can bind to proteins, affecting their function.

Medicine

    Drug Development:

    Diagnostics: Used in diagnostic assays due to its ability to interact with biological molecules.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Phenyl Derivatives: Compounds such as benzene and biphenyl contain phenyl groups.

    Carbamoyl Derivatives: Urea and carbamic acid derivatives share the carbamoyl group.

Uniqueness

3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid is unique due to its combination of a thiazole ring, phenyl groups, and a propanoic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(11-12-20(26)27)22-13-14-24-18(16-7-3-1-4-8-16)15-28-21(24)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHOSGIXSXQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid
Reactant of Route 2
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid
Reactant of Route 4
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid

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